N-Vinylacetamide

説明

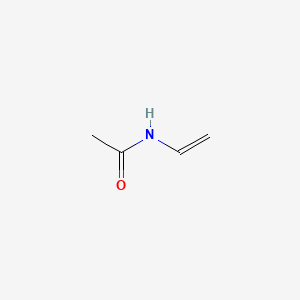

Structure

3D Structure

特性

IUPAC Name |

N-ethenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKESSLMFZVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28408-65-3 | |

| Record name | Poly(N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063735 | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-78-8 | |

| Record name | N-Vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N Vinylacetamide

Advanced Synthesis Routes for N-Vinylacetamide Monomer

This compound (NVA) is a non-ionic monomer that, when polymerized, yields materials with hydrophilic properties. The synthesis of high-purity NVA is crucial for its application in various fields, necessitating the development of efficient and economically viable production methods.

Economically Attractive Synthesis Procedures

The industrial production of N-vinylamides, including this compound, often involves multi-step processes. A common and economically significant route involves the reaction of a carboxylic acid amide with acetaldehyde (B116499) and an alcohol to produce an N-(1-alkoxyethyl)carboxylic acid amide intermediate. This intermediate is then subjected to thermal or catalytic cracking to yield the desired N-vinyl carboxylic acid amide.

Interchange Reactions and Pyrolysis for NVA Production

Pyrolysis is a key technique in the production of this compound. One established method involves the thermal decomposition of N-(1-methoxyethyl)acetamide (MEA). In this process, MEA is evaporated and then superheated to a temperature significantly higher than its boiling point before being introduced into a pyrolysis reactor. This superheating step is critical to prevent the raw material from re-condensing, which could lead to blockages in the reactor and hinder continuous operation. By carefully controlling the temperature and pressure, the pyrolysis of MEA yields this compound and methanol.

To ensure a stable and continuous production process, it is important to manage the heat supply to the pyrolysis reactor effectively. The design of the reactor and the method of heating are crucial for maintaining the optimal temperature for the pyrolysis reaction while preventing the formation of undesirable byproducts and resinous materials that can foul the equipment.

Control of Impurities and their Impact on Polymerizability

The purity of the this compound monomer is of paramount importance as impurities can significantly affect its polymerizability and the properties of the resulting polymer. During the synthesis of NVA, various impurities can be generated, including acetaldehyde and its derivatives. Acetaldehyde is known to be a tautomer of vinyl alcohol, and its presence can interfere with polymerization reactions.

One specific impurity that has been identified as a polymerization inhibitor in related N-vinyl compounds is N-1,3-butadienyl-N-methylacetamide in N-methyl-N-vinylacetamide. Controlling the concentration of such impurities to parts-per-million levels is crucial for achieving stable polymerizability and producing polymers with consistent quality. The presence of these impurities can lead to variations in molecular weight and other physical properties of the final polymer.

Effective purification methods, such as crystallization, are therefore essential steps in the production of high-purity this compound suitable for polymerization. Regulatory guidelines for pharmaceuticals, which often utilize polymers derived from monomers like NVA, emphasize the importance of identifying and controlling impurities to ensure the safety and efficacy of the final product. The acceptable levels of impurities are determined based on their potential to impact the quality of the drug substance.

Palladium-Catalyzed Reactions Involving N-Vinylacetamides

Palladium catalysts are versatile tools in organic synthesis, enabling a wide range of transformations. In the context of N-Vinylacetamides, palladium catalysis has been shown to induce diverse and controllable reaction pathways, leading to the synthesis of various nitrogen-containing heterocyclic compounds. The outcome of these reactions can be finely tuned by the judicious choice of ligands and bases.

Intramolecular C–N Bond Cleavage

Palladium-catalyzed intramolecular reactions of N-vinylacetamides can proceed through a unique pathway involving the cleavage of the C–N bond. This process, also described as a β-N–Pd elimination, is a key step in domino reactions that can lead to the formation of different nitrogen-containing products. The ability to selectively cleave the C–N bond opens up new avenues for the synthesis of complex molecules from readily available starting materials.

The choice of the phosphine ligand and the base is critical in directing the reaction towards the desired C–N bond cleavage pathway. By carefully tuning these reaction parameters, chemists can control the chemoselectivity of the process and access a variety of valuable nitrogen-containing structures under mild conditions.

1,4-Migration Pathways

In addition to C–N bond cleavage, palladium-catalyzed intramolecular reactions of N-vinylacetamides can also proceed via a 1,4-palladium migration. This pathway involves the movement of the palladium atom from one position to another within the molecule, enabling subsequent C–H activation and the formation of new carbon-carbon or carbon-heteroatom bonds.

This 1,4-migration is a powerful strategy for remote C–H functionalization, allowing for the formation of bonds at positions that are not easily accessible through other synthetic methods. The interplay between the palladium catalyst, the ligand, and the base determines whether the reaction will proceed through a direct Heck-type pathway or involve a 1,4-migration, leading to different cyclic products. The ability to control these diverse pathways from the same starting material highlights the versatility of palladium catalysis in organic synthesis. acs.orgnih.gov

| Reaction Pathway | Key Feature | Controlling Factors | Product Type |

| Intramolecular C–N Bond Cleavage | β-N–Pd elimination | Phosphine ligand, Base | Nitrogen-containing heterocycles |

| 1,4-Migration | Remote C–H activation | Phosphine ligand, Base | Cyclic nitrogen-containing compounds |

sp3 C–H Activation in NVA Derivatives

The functionalization of otherwise unreactive C(sp³)–H bonds is a significant goal in modern chemical synthesis, offering a direct route to molecular complexity. In the context of amide derivatives, palladium catalysis has been employed to facilitate the coupling of α-C(sp³)–H sites with various partners. One notable strategy involves a photo-induced palladium-catalyzed aryl-to-alkyl radical relay Heck reaction. nih.gov This process utilizes an aryl iodide as a precursor to generate a radical that subsequently abstracts a hydrogen atom from the α-position of an amide, leading to an alkyl palladium species that can undergo a Heck-type reaction. nih.gov This approach overcomes challenges typically associated with alkyl Heck reactions, such as slow oxidative addition and premature β-hydride elimination. nih.gov

While this methodology demonstrates the feasibility of activating the α-C(sp³)–H bond in the amide backbone, specific applications focusing directly on this compound derivatives are less commonly documented. The development of catalytic methods to functionalize tertiary alkylamines via C(sp³)–H activation is an ongoing challenge, with protocols being developed that utilize a palladium(II) catalyst with a simple ligand to direct the activation of a C-H bond proximal to the nitrogen atom. nih.gov Such strategies, often aimed at constructing nitrogen-containing heterocyclic scaffolds, highlight the potential for future research into the targeted C(sp³)–H activation of NVA derivatives to create novel molecular architectures. nih.govrsc.org

Heck Reaction with N-Vinylacetamides

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is highly valued for its tolerance of a wide range of functional groups and its utility in synthesizing substituted alkenes. wikipedia.orgbuecher.de The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by alkene coordination and insertion (carbopalladation), and concludes with a β-hydride elimination step to release the product and reductive elimination to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

This compound, as an electron-rich alkene, is a competent substrate in the Heck reaction, enabling the synthesis of a variety of functionalized enamides.

Regioselectivity in Heck Arylation

A critical aspect of the Heck reaction is regioselectivity—the control over which carbon of the alkene double bond forms the new bond with the aryl or vinyl group. The reaction can yield either a linear (β) or branched (α) isomer. nih.gov For this compound and other electron-rich olefins, the arylation typically occurs at the α-carbon (the carbon bearing the nitrogen atom), leading to the branched product. researchgate.netorganic-chemistry.org

This preference for α-substitution is often attributed to the reaction proceeding through a "cationic pathway". researchgate.net This pathway is favored when using substrates with weakly coordinating leaving groups, such as triflates, in conjunction with bidentate phosphine ligands. libretexts.org The regiochemical outcome is determined during the carbopalladation step, where the aryl group is transferred to the alkene. buecher.de

Table 1: Factors Influencing Regioselectivity in the Heck Reaction of this compound

| Factor | Influence on NVA Arylation | Rationale |

|---|---|---|

| Alkene Electronics | NVA is an electron-rich alkene. | Tends to favor the formation of the α-isomer (branched product). researchgate.netorganic-chemistry.org |

| Reaction Pathway | Cationic Pathway | Strongly promotes α-substitution. This pathway is favored with triflate electrophiles and bidentate ligands. libretexts.orgresearchgate.net |

| Ligands | Bidentate phosphine ligands (e.g., dppf) | Often used to promote the cationic pathway and enhance α-selectivity. researchgate.net |

| Leaving Group | Triflate (OTf) | Its lability and weakly coordinating nature favor the cationic pathway, leading to high α-regioselectivity. libretexts.org |

Influence of Catalysts and Ligands on Reaction Pathways

The choice of catalyst and supporting ligands is paramount in directing the efficiency and pathway of the Heck reaction. organic-chemistry.org Typical palladium sources include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). wikipedia.orgorganic-chemistry.org The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor. wikipedia.org

The reaction mechanism can proceed via two main routes: a neutral pathway and a cationic pathway. libretexts.orgwikipedia.org

Neutral Pathway: This is the more conventional route, typically occurring with aryl halides (I, Br, Cl). It involves a neutral palladium complex throughout the catalytic cycle. libretexts.org

Cationic Pathway: This pathway becomes dominant when using aryl or vinyl triflates (OTf). The labile nature of the Pd-OTf bond leads to the dissociation of the triflate anion, generating a cationic palladium complex. libretexts.org This pathway is often associated with faster reaction rates and higher α-regioselectivity for electron-rich alkenes like NVA. researchgate.net

Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For the Heck arylation of N-vinylamides, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are particularly effective. researchgate.netorganic-chemistry.org The combination of a Pd₂(dba)₃ catalyst with the dppf ligand in the presence of a base like diethylisopropylamine has been shown to achieve highly regioselective couplings of aryl triflates with N-acyl-N-vinylamines, yielding the α-isomer. researchgate.netorganic-chemistry.org

Heck Couplings with Aryl Triflates and Vinyl Tosylates

The use of aryl and vinyl triflates as electrophiles in Heck reactions with this compound has been well-established, providing efficient and highly regioselective access to α-arylated enamides. researchgate.netorganic-chemistry.org These reactions often proceed rapidly, with high yields reported within an hour using a catalytic system of Pd₂(dba)₃ and dppf. researchgate.netorganic-chemistry.org

More recently, vinyl tosylates have been explored as cost-effective alternatives to vinyl triflates. researchgate.netorganic-chemistry.org The coupling of vinyl tosylates with this compound has been successfully demonstrated, affording 2-acylamino-1,3-butadienes with the same high preference for the α-isomer. researchgate.net This result further supports the hypothesis that Heck couplings involving electron-rich alkenes and tosylates also proceed through a cationic pathway. researchgate.netorganic-chemistry.org

Table 2: Examples of Heck Couplings with this compound

| Electrophile | Catalyst System | Product Type | Regioselectivity (α:β) | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Triflate | Pd₂(dba)₃ / dppf | α-Aryl Enamide | High | 62-98% | organic-chemistry.org, researchgate.net |

| Vinyl Triflate | Pd₂(dba)₃ / dppf | 2-Acylamino-1,3-butadiene | High | Good | researchgate.net |

Other Catalytic and Non-Catalytic Reaction Pathways

Beyond the Heck reaction, this compound engages in other transformations, including polymerization and isomerization reactions initiated by non-metallic catalysts.

Base-Catalyzed Polymerization and Isomerization

The base-catalyzed polymerization of this compound has been investigated, revealing a mechanism that involves both isomerization and polymerization. tandfonline.com When treated with a base, this compound polymerizes to form poly(2-methyl-β-alanine). tandfonline.com This structure is identical to the polymer produced from the base-catalyzed polymerization of crotonamide, an isomer of NVA. tandfonline.com

Radical Polymerization of this compound

This compound (NVA) is a monomer that readily undergoes polymerization through various radical mechanisms to form poly(this compound) (PNVA), a water-soluble polymer with significant commercial potential. acs.orgwikipedia.org The free-radical polymerization of N-vinylamides, including NVA, is a well-established industrial method. cmu.edu

The polymerization process involves three main stages: initiation, propagation, and termination. youtube.com Initiation is typically achieved using thermal initiators, which decompose to generate free radicals. These radicals then react with NVA monomers to initiate the polymer chain growth in the propagation step. The reaction continues until the growing chains are terminated through processes like combination or disproportionation. youtube.com

Various conditions have been evaluated for the homopolymerization of NVA. For instance, free-radical polymerization can be carried out in aqueous solutions. acs.org In one method, NVA is dissolved in water and degassed, followed by the addition of an initiator like VA-044 at an elevated temperature (e.g., 60 °C) to proceed with the polymerization for several hours. acs.org Alternatively, ethanol (B145695) can be used as a solvent with an initiator such as AIBN. acs.org The structure of the substituent on the carbon-carbon double bond, as well as electronic and steric effects, can influence the polymerization mechanism. hacettepe.edu.tr

Controlled polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have also been successfully applied to N-vinylamides like NVA. nih.govresearchgate.net This method allows for the synthesis of poly(N-vinylamide)s with controlled molecular weights and low dispersity (Đ < 1.25) with high monomer conversion. nih.govresearchgate.net

The resulting poly(this compound) is a white powder soluble in water. wikipedia.org It exhibits properties such as the ability to thicken solutions across a wide pH range and high salt concentrations, resistance to acids and alkalis, and thermal resistance. wikipedia.org

Table 1: Examples of Radical Polymerization Conditions for this compound

| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|

| VA-044 | Water | 60 | Poly(this compound) (Mn > 50 kDa) | acs.org |

| AIBN | Ethanol | 60 | Poly(this compound) (Mn < 50 kDa) | acs.org |

Hydrolysis of N-Vinylamide Polymers

The hydrolysis of poly(N-vinylamide)s is a crucial reaction for the synthesis of poly(vinylamine)s (PVAm), which are pH-responsive polymers with a wide range of applications in biomedical and materials sciences. researchgate.netrsc.org Poly(this compound) (PNVA) can be hydrolyzed to yield poly(vinylamine). acs.org

The hydrolysis of the acetamide (B32628) groups in PNVA can be carried out under both acidic and basic conditions. rsc.orgresearchgate.net However, the hydrolysis of PNVA is reported to be more challenging and slower compared to the hydrolysis of poly(N-vinylformamide) (PNVF), which is attributed to the presence of the alkyl group on the side chain of PNVA. researchgate.net

Acidic Hydrolysis: In acidic hydrolysis, protonation of the amide group is the initial step, followed by nucleophilic attack by water. The process, however, can be self-limiting. As the hydrolysis proceeds, cationic amine groups are formed along the polymer chain. The electrostatic repulsion between these positively charged groups and proton hydrates can hinder further progress of the hydrolysis, leading to limited conversion rates. researchgate.netsemanticscholar.org

Basic Hydrolysis: Basic hydrolysis, on the other hand, can achieve complete conversion of the amide groups to amine groups. researchgate.net The reaction is typically carried out using a strong base like sodium hydroxide (NaOH). The kinetics of basic hydrolysis are influenced by factors such as temperature, polymer concentration, and the molar ratio of base to amide groups. researchgate.netsemanticscholar.org For complete conversion, the molar ratio of NaOH to the amide groups generally needs to be greater than one. semanticscholar.org Under certain conditions, it has been observed that one base molecule can induce the hydrolysis of more than one amide group. semanticscholar.org

The degree of hydrolysis can be monitored and quantified using techniques like 1H NMR spectroscopy by observing the disappearance of signals corresponding to the formyl group and the shift of signals for the methylene and methyne groups in the polymer backbone. researchgate.net

Table 2: Comparison of Acidic and Basic Hydrolysis of Poly(N-vinylformamide) (as a model for Poly(this compound))

| Hydrolysis Type | Key Characteristics | Conversion | Influencing Factors | Reference |

|---|---|---|---|---|

| Acidic | Limited conversion due to electrostatic repulsion among cationic amine groups. | Limited | Temperature, polymer concentration, acid-to-amide molar ratio | researchgate.netsemanticscholar.org |

Polymerization Mechanisms and Polymer Architectures of N Vinylacetamide

Homopolymerization of N-Vinylacetamide

The self-polymerization of this compound is a key process for producing poly(this compound) (PNVA). This section explores the kinetics, thermodynamics, and stereochemical outcomes of this reaction.

Free Radical Homopolymerization Kinetics and Thermodynamics

The free radical polymerization of N-vinylamides, including this compound, is a fundamental process for creating water-soluble polymers. nagoya-u.ac.jp While specific kinetic and thermodynamic data for NVA homopolymerization is not extensively detailed in the provided results, the kinetics of a similar monomer, N-methyl-N-vinylacetamide (NMNVA), have been studied. For NMNVA, the rate of polymerization (Rp) was found to be proportional to the monomer concentration to the power of 1.07 and the initiator concentration to the power of 0.61, indicating normal kinetics for free radical polymerization. researchgate.net The study of polymerization kinetics and thermodynamics is crucial for understanding and controlling the reaction, as these factors can significantly influence the feasibility of monomer regeneration from the polymer. rsc.org Further research into the specific kinetic parameters, such as the ratio of the propagation rate constant to the termination rate constant (kp/√kt), and thermodynamic parameters for NVA is needed for a complete understanding. researchgate.net

Stereospecificity in Radical Polymerization

The spatial arrangement of the monomer units along the polymer chain, known as stereospecificity, is a critical factor influencing the properties of the resulting polymer. In the radical polymerization of NVA, stereospecificity can be significantly controlled. researchgate.net

The addition of Lewis bases and alcohol compounds during the radical polymerization of NVA in toluene (B28343) at low temperatures has a pronounced effect on the stereochemical outcome. researchgate.net For instance, the presence of tri-n-butyl phosphate, a Lewis base, at -40 °C increases the syndiotacticity of the resulting poly(this compound). nii.ac.jp Mono-alcohol compounds, on the other hand, can lead to an increase in heterotacticity. nii.ac.jp A notable example is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) at -40 °C, which yields heterotactic poly(NVA) with a meso-racemo (mr) triad (B1167595) content of 58%. researchgate.netnii.ac.jp Furthermore, the use of diethyl l-tartrate at -60 °C can produce isotactic poly(NVA) with a meso-meso (mm) triad content of 49%. researchgate.netnii.ac.jp This demonstrates the high degree of control that can be exerted over the polymer's tacticity through the use of additives. The stereospecificity induced by fluorinated alcohols is highly dependent on the monomer structure, with heterotactic-specificity being induced in the radical polymerization of NVA. core.ac.uk

The following table summarizes the influence of various additives on the tacticity of poly(this compound) during radical polymerization in toluene.

| Additive | Temperature (°C) | Predominant Tacticity | Triad Content (%) |

| Tri-n-butyl phosphate | -40 | Syndiotactic | rr = 34 |

| 1,1,1,3,3,3-hexafluoro-2-propanol | -40 | Heterotactic | mr = 58 |

| Diethyl l-tartrate | -60 | Isotactic | mm = 49 |

The underlying mechanism for the observed stereoregulation by Lewis bases and alcohols is attributed to hydrogen-bonding interactions. nii.ac.jp NMR analysis has confirmed that complex formation between the NVA monomer and the additive molecules through hydrogen bonds plays a crucial role in inducing stereospecificity. researchgate.netnii.ac.jp These interactions effectively guide the incoming monomer to a specific orientation relative to the growing polymer chain, thereby controlling the stereochemical outcome of the addition. nii.ac.jp The strength and geometry of these hydrogen bonds are influenced by the nature of the additive and the polymerization conditions, allowing for fine-tuning of the polymer's tacticity. nii.ac.jp

Controlled/Living Radical Polymerization Techniques

To achieve polymers with well-defined molecular weights and low dispersity, controlled/living radical polymerization techniques are employed.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of NVA and its Derivatives

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers from N-vinylamides. While the direct RAFT polymerization of NVA has seen limited success reported, the RAFT polymerization of its derivative, N-methyl-N-vinylacetamide (NMVA), has been successfully demonstrated. nagoya-u.ac.jp This process allows for the creation of poly(N-methyl-N-vinylacetamide) (PNMVA) with predetermined molecular weights and relatively low dispersities (Đ < 1.5). acs.org

The success of RAFT polymerization of NMVA has opened the door to the synthesis of advanced polymer architectures, such as double hydrophilic block copolymers. acs.org For example, poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA) have been successfully synthesized. acs.org These block copolymers exhibit interesting properties, such as the lower critical solution temperature (LCST) behavior of PNIPAAm-b-PNMVA, making them suitable for stimuli-responsive applications. smolecule.com The RAFT technique has also been utilized to create amphiphilic poly(N-vinyl amide)-based copolymers for applications in drug delivery systems. nih.gov Although challenges remain in the direct controlled polymerization of non-cyclic N-vinylamides like NVA, the progress made with derivatives like NMVA highlights the potential of RAFT polymerization in this area. nagoya-u.ac.jp

Organotellurium-Mediated Radical Polymerization (TERP) for Controlled NVA Polymerization

Organotellurium-Mediated Radical Polymerization (TERP) has emerged as an effective method for the controlled polymerization of acyclic N-vinylamides, including this compound (NVA). researchgate.netnih.gov This technique facilitates the synthesis of poly(this compound) (PNVA) with well-defined molecular weights and low dispersity (Đ < 1.25), even at high monomer conversions. researchgate.netnih.gov The success of TERP in controlling the polymerization of NVA, as well as other non-cyclic N-vinylamides like N-methyl-N-vinylacetamide (NMVA) and N-vinylformamide (NVF), represents a significant advancement in producing structurally controlled poly(N-vinylamides). researchgate.netnih.govsmolecule.com

The mechanism of TERP is primarily based on a reversible chain transfer process involving homolytic substitution, proceeding mainly through degenerative transfer (DT). wikipedia.org However, depending on the reaction conditions, a dissociation-combination (DC) mechanism can also be involved. wikipedia.orgtcichemicals.com TERP can be initiated thermally, either with or without an azo initiator, or photochemically. tcichemicals.com The use of organotellurium chain transfer agents (CTAs) is central to this process. tcichemicals.comuwb.edu.pl These CTAs are photosensitive and can generate radicals upon exposure to UV-vis light. researchgate.net The ability to control the polymerization under mild conditions, including the use of low-intensity light, allows for a low concentration of radicals, which is crucial for achieving well-defined polymer structures. researchgate.netacs.org

One of the key advantages of TERP is its ability to produce polymers with high end-group functionality. This feature is particularly useful for the synthesis of block copolymers. researchgate.netresearchgate.net For instance, PNVA synthesized by TERP can be used as a macroinitiator for the polymerization of a second monomer, leading to the formation of well-defined block copolymers. researchgate.net This method has been successfully applied to create block copolymers of PNVA with other polymers, such as poly(N-vinylformamide). researchgate.net

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining different monomers. This compound has been successfully copolymerized with a variety of other monomers using different techniques to create materials with specific functionalities and architectures. acs.orgrsc.orgrsc.org

Reactivity Ratios in NVA Copolymerization Systems

Understanding the reactivity ratios of comonomers is crucial for predicting and controlling the composition and microstructure of the resulting copolymer. rsc.org In the copolymerization of this compound (NVA), the reactivity ratios indicate the relative preference of a growing polymer chain ending in an NVA unit to add another NVA monomer versus a comonomer. rsc.orgnsf.gov

Binary and ternary free radical copolymerizations involving NVA, N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (B27976) (VIm) have been investigated to determine their reactivity ratios. rsc.orgrsc.org The determination of these ratios allows for the synthesis of statistical copolymers with predictable compositions and a low compositional drift along the polymer chain. rsc.orgrsc.org

Several methods are employed to determine reactivity ratios, including the Fineman-Ross, Kelen-Tüdős, and non-linear least-squares fitting methods. rsc.org For the copolymerization of NVA (M1) with NMVA (M2) and VIm, studies have shown a preferential consumption of monomers in the order of VIm > NVA > NMVA. rsc.org This indicates that the growing polymer chains preferentially incorporate VIm, followed by NVA, and then NMVA. rsc.org The slight steric hindrance of the methyl group in NMVA may contribute to its lower reactivity compared to NVA. rsc.org

The following table presents the reactivity ratios for various NVA copolymerization systems, determined using different analytical methods.

| Comonomer System (M1-M2) | Method | r1 | r2 |

| NVA - NMVA | Fineman-Ross | 0.80 | 0.58 |

| NVA - NMVA | Kelen-Tüdős | 0.81 | 0.58 |

| NVA - NMVA | Non-linear | 0.80 | 0.59 |

| NVA - VIm | Fineman-Ross | 0.14 | 5.25 |

| NVA - VIm | Kelen-Tüdős | 0.14 | 5.21 |

| NVA - VIm | Non-linear | 0.14 | 5.23 |

| NMVA - VIm | Fineman-Ross | 0.08 | 7.37 |

| NMVA - VIm | Kelen-Tüdős | 0.08 | 7.33 |

| NMVA - VIm | Non-linear | 0.08 | 7.35 |

Table compiled from data presented in research articles. rsc.org

Block Copolymer Synthesis with NVA

The synthesis of block copolymers containing poly(this compound) (PNVA) segments allows for the creation of materials with unique properties and self-assembly behaviors. smolecule.comacs.org Controlled radical polymerization techniques are instrumental in preparing well-defined block copolymers. acs.org

Organotellurium-mediated radical polymerization (TERP) has been successfully employed to synthesize block copolymers of NVA. researchgate.net This method allows for the preparation of PNVA with controlled molecular weights and narrow molecular weight distributions, which can then be used as macroinitiators for the polymerization of a second monomer. researchgate.netnih.gov This two-step process has been used to create block copolymers containing both poly(N-vinylamide) and poly(vinylamine) segments after hydrolysis. researchgate.net

Cobalt-mediated radical polymerization (CMRP) has also been utilized for the controlled synthesis of NVA-containing copolymers. rsc.org For instance, N-vinylcaprolactam (NVCL)-based block copolymers with PNVA segments have been synthesized in a one-pot strategy. rsc.org This involves the sequential CMRP of NVCL followed by the copolymerization of NVA with the remaining NVCL. rsc.org The resulting block copolymers can exhibit double thermoresponsive behavior in aqueous solutions. rsc.org

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another powerful technique for synthesizing block copolymers with PNVA segments. Although its application to noncyclic N-vinylamides has been somewhat limited, it has been used to create block copolymers of N-methyl-N-vinylacetamide (NMVA), a structurally similar monomer to NVA. smolecule.com The "living" character of RAFT polymerization is particularly advantageous for block copolymer synthesis as it allows for high monomer conversion in the first block while maintaining active chain ends for subsequent polymerization. smolecule.com

Graft Copolymerization with NVA

Graft copolymerization is a method used to modify the properties of a polymer by attaching chains of another polymer as side branches. This compound (NVA) and its derivatives have been used in graft copolymerization to create new materials with enhanced properties. smolecule.comrsc.org

One approach involves grafting NVA onto polysaccharide backbones, such as starch. smolecule.com For example, starch-graft-N-methyl-N-vinylacetamide (starch-g-NMVA) has been synthesized using microwave-assisted graft copolymerization with potassium peroxydisulfate (B1198043) as a free radical initiator. bbrc.in In this process, free radicals are generated on the starch backbone, which then initiate the polymerization of NMVA monomers, leading to the formation of grafted chains. bbrc.in The highest grafting percentage achieved in one study was 10.03%. bbrc.in

Another strategy involves the synthesis of copolymers of NVA and N-vinylformamide, followed by selective hydrolysis to create amine-functionalized polymers. rsc.org These polymers can then be further modified with photo- or thermo-activated binding groups. This functionalized polymer can then be grafted onto inert polymer substrates like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) through C-H insertion crosslinking chemistry initiated by UV light. rsc.org This creates a hydrophilic hydrogel film covalently bound to the surface of the inert material. rsc.org

Graft copolymers of chitosan (B1678972) and N-vinylimidazole have also been synthesized, demonstrating the versatility of grafting techniques to create functional biomaterials. nih.gov While this example does not directly involve NVA, it highlights the broader applicability of grafting vinyl monomers to natural polymers.

Cationic Copolymerization of N-Vinylamides

The cationic polymerization of N-vinylamides is influenced by the substitution on the amide nitrogen. cmu.eduacs.org Secondary N-vinylamides, such as N-vinylformamide (VFA) and this compound (NVA), can undergo cationically induced polymerization to form oligomers. cmu.eduacs.org In contrast, N-alkyl-substituted N-vinylamides like N-methyl-N-vinylacetamide show limited ability to form higher oligomers under similar conditions. cmu.eduacs.org

Investigations into the cationic oligomerization of N-vinylamides have revealed that the amide-bonded hydrogen atom plays a crucial role in the propagation and proton transfer reactions. cmu.eduacs.org Studies using N-deutero-N-vinylformamide have shown that the deuterium (B1214612) atom is directly involved in these processes. cmu.eduacs.org This has led to the proposal of an alternative oligomerization mechanism for secondary N-vinylamides that involves a nonionic pericyclic transition state rather than a purely cationic propagation mechanism. cmu.eduacs.org

Various cationic initiators, including Lewis and Brønsted acids, have been used to initiate the polymerization of N-vinylamides. cmu.edugoogle.com For instance, this compound has been shown to form higher oligomers with different cationic initiators. cmu.eduacs.org The use of tetrahydropyran (B127337) as a solvent has also been explored in the cationic polymerization of N-vinyl compounds, including this compound. google.com

Advanced Poly(this compound) Architectures

Beyond linear homopolymers and simple copolymers, advanced polymer architectures involving this compound (NVA) have been developed to achieve specific functionalities and properties. These complex structures include hyperbranched polymers and hydrogels with defined building blocks.

The synthesis of sparsely N-alkylated poly(this compound)s represents a method to create reversible hydrogels. acs.org In this approach, a pre-formed PNVA backbone is functionalized by attaching n-alkyl side chains to a small fraction (e.g., 3 mol%) of the amide groups. acs.org This is achieved by first deprotonating the amide groups with a strong base like sodium hydride, followed by reaction with an alkyl halide. acs.org The resulting polymers, with a stochastic distribution of hydrophobic alkyl chains along a water-soluble backbone, can self-assemble in water to form hydrogels driven by hydrophobic interactions. acs.org These hydrogels are biocompatible and their formation is reversible. acs.org

Organotellurium-mediated radical polymerization (TERP) has not only been used for linear polymers but also shows potential for creating more complex structures like hyperbranched polymers. tcichemicals.com By designing monomers that can selectively induce branching, it is possible to synthesize hyperbranched polymers with controlled structures. tcichemicals.com While specific examples detailing hyperbranched PNVA via this method are not extensively covered in the provided context, the principles of TERP suggest its applicability for such advanced architectures.

The ability to create well-defined block copolymers and functionalized graft copolymers, as discussed in previous sections, also contributes to the development of advanced PNVA architectures. These materials can self-assemble into various nanostructures like micelles, which are of interest for applications such as drug delivery. rsc.orgnih.gov The precise control over polymer composition and architecture afforded by techniques like TERP and RAFT is fundamental to designing these sophisticated materials. researchgate.netacs.org

Double Network Hydrogels from NVA

Double network (DN) hydrogels are a class of materials known for their enhanced mechanical strength. The fabrication of DN hydrogels using this compound (NVA) has been explored to create robust, nonionic hydrogels suitable for various applications, including biomedical uses. oup.comresearchgate.net These hydrogels consist of two independently cross-linked polymer networks, where the first network is typically rigid and brittle, and the second is soft and ductile.

The synthesis of NVA-based DN hydrogels involves a two-step sequential polymerization process. acs.org First, a single network (SN) hydrogel of poly(this compound) (PNVA) is prepared. This is achieved by polymerizing NVA monomers in an aqueous solution with a cross-linker and a radical initiator. acs.org A novel cross-linker based on the NVA structure, N,N'-5-Oxanonamethyene-bis-N-vinylacetamide (5ON-bis-NVA), has been shown to be effective, whereas conventional cross-linkers like N,N'-methylenebisacrylamide were found to be unsuitable for forming the initial NVA hydrogel. oup.comresearchgate.net After the first network is formed, it is swollen in a second aqueous solution containing NVA monomers (for an NVA/NVA DN gel) or a different monomer like acrylamide (B121943) (AAm) (for an NVA/AAm DN gel), along with a cross-linker and an initiator. acs.orgacs.org The second polymerization is then initiated, typically by heating, to form the second network interpenetrating the first. acs.org

Table 1: Comparison of Properties of NVA-based Single Network (SN) and Double Network (DN) Hydrogels

| Hydrogel Type | First Network | Second Network | Swelling Ratio | Water Contact Angle (°) | Reference |

|---|---|---|---|---|---|

| PNVA SN | Poly(this compound) | None | 14.4 | >30 | acs.org |

| NVA/NVA DN | Poly(this compound) | Poly(this compound) | 9.9 | ~20 | acs.org |

Interpenetrating Polymer Networks (IPNs) with Poly(this compound)

Interpenetrating polymer networks (IPNs) are polymer blends where two or more cross-linked networks are synthesized in the presence of each other, resulting in a physically entangled structure. oup.com IPNs containing poly(this compound) (PNVA) leverage the amphiphilic and nonionic nature of PNVA to create materials with tailored properties, such as enhanced mechanical strength and controlled release capabilities. oup.comoup.com

A common example is the IPN formed from PNVA and poly(acrylic acid) (PAAc). oup.com These IPNs are typically synthesized by first creating a cross-linked PAAc gel, which is then swollen with an aqueous solution of NVA, a cross-linker, and an initiator. The subsequent polymerization of NVA forms the second network within the first. oup.com The resulting IPN exhibits significantly improved mechanical strength, with values reported to be five times greater than those of simple PNVA gels. oup.com The amphiphilic character of the NVA component is sustained within the IPN, allowing the gel to accommodate poorly water-soluble drugs when an appropriate solvent like ethanol (B145695) is used. oup.com

The properties of PNVA/PAAc IPNs, such as the swelling ratio (S.R.) and acrylic acid content, depend on the synthesis sequence. oup.com Due to the ionic nature of PAAc, PAAc gels have a much higher S.R. than nonionic PNVA gels and can absorb more of the second monomer solution. oup.com This influences the final composition and properties of the IPN. oup.com These IPNs have been investigated as substrates for transdermal therapeutic systems, where the combination of mechanical robustness and amphiphilicity is advantageous. oup.com Another studied system is the IPN of PNVA and poly(2-hydroxyethyl methacrylate) (PHEMA), which was designed for the deactivation of agricultural chemicals. oup.com

Table 2: Properties of PNVA and PAAc Single Gels and their IPN

| Run | Gel Type | First Monomer | Second Monomer | Swelling Ratio (S.R.) | AAc Content (mol%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Single Network | NVA | - | 12 | 0 | oup.com |

| 2 | Single Network | AAc | - | 350 | 100 | oup.com |

| 3 | IPN | AAc | NVA | 25 | 60 | oup.com |

Amphiphilic Copolymers and their Self-Assembly Behavior

This compound is a hydrophilic monomer that can be copolymerized with hydrophobic monomers to create amphiphilic copolymers. These copolymers have the ability to self-assemble in selective solvents, typically forming structures like micelles or vesicles. researchgate.netmdpi.com This behavior is driven by the tendency of the hydrophobic and hydrophilic segments to phase-separate on a nanoscopic scale. researchgate.net

The synthesis of NVA-based amphiphilic copolymers can be achieved through various methods, including free radical copolymerization. researchgate.net For example, thermosensitive hydrogels have been prepared by copolymerizing the hydrophilic NVA with the hydrophobic vinyl acetate (B1210297) (VAc) in the presence of a cross-linker. researchgate.net The resulting P(NVA-co-VAc) hydrogels exhibit a three-dimensional network structure and a swelling ratio that decreases with increasing temperature, demonstrating thermosensitivity. researchgate.net

In aqueous solutions, amphiphilic copolymers of NVA self-assemble above a certain concentration known as the critical micelle concentration (CMC). researchgate.netitu.edu.tr Below the CMC, the polymer chains exist as individual unimers. Above the CMC, they aggregate to form micelles, which typically consist of a hydrophobic core shielded from the water by a hydrophilic corona formed by the PNVA blocks. researchgate.netitu.edu.tr The self-assembly of copolymers of NVA and its derivative, NVA-coumarin, which bears a photoresponsive moiety, has been shown to form spherical micelles in aqueous solution. researchgate.net Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to characterize the size and morphology of these self-assembled structures. researchgate.netresearchgate.net The CMC can be determined using fluorescence spectroscopy with a probe like Nile Red. For one P(NVA-co-NVA-coumarin) system, the CMC was found to be 0.025 mg/mL, with the resulting micelles having an average diameter of about 186 nm. researchgate.net This self-assembly behavior is crucial for applications such as drug delivery, where micelles can encapsulate hydrophobic drugs in their cores. mdpi.com

Table 3: Self-Assembly Characteristics of an NVA-Based Amphiphilic Copolymer

| Copolymer System | Assembly Method | Morphology | Average Diameter (nm) | CMC (mg/mL) | Reference |

|---|

Derivatives and Modified Polymers of N Vinylacetamide

Poly(N-vinylamine) (PVAm) Derived from Poly(N-Vinylacetamide)

Poly(N-vinylamine) (PVAm) is a significant derivative of poly(this compound) (PNVA), prized for its high density of primary amine groups. These groups make PVAm a highly functional and versatile polymer. google.combilkent.edu.tr The synthesis of PVAm is not achievable through the direct polymerization of its monomer, vinylamine (B613835), due to the monomer's inherent instability. bilkent.edu.trresearchgate.net Consequently, PVAm is synthesized indirectly, most commonly through the hydrolysis of a precursor polymer like PNVA. bilkent.edu.trresearchgate.net

The conversion of poly(this compound) to poly(vinylamine) is accomplished through the hydrolysis of the amide groups along the polymer chain. researchgate.net This reaction can be carried out under either acidic or basic conditions. google.comresearchgate.net However, basic hydrolysis is often preferred as it can lead to a nearly complete conversion of the amide groups to amine groups. bilkent.edu.trresearchgate.net In contrast, acidic hydrolysis may result in incomplete conversion due to electrostatic repulsion between the newly formed protonated amine groups. bilkent.edu.tr

The hydrolysis of PNVA is considered more challenging compared to the hydrolysis of its counterpart, poly(N-vinylformamide) (PNVF), because of the presence of the methyl group on the acetyl side chain. researchgate.net Despite this, the hydrolysis of PNVA remains a viable and important method for producing PVAm. google.comresearchgate.net The resulting PVAm is a water-soluble, cationic polyelectrolyte with a high concentration of reactive primary amine functionalities. google.combilkent.edu.tr

A two-step strategy involving organometallic-mediated radical (co)polymerization (OMRP) of this compound followed by acid hydrolysis of the acetamide (B32628) groups has been reported for the synthesis of well-defined poly(vinylamine) derivatives. figshare.comacs.org This method allows for the production of homopolymers and copolymers with controlled molar masses, specific compositions, and low dispersities. figshare.comacs.org

Table 1: Comparison of Hydrolysis Conditions for Poly(N-vinylamides)

| Precursor Polymer | Hydrolysis Condition | Conversion Efficiency | Reference |

|---|---|---|---|

| Poly(this compound) (PNVA) | Acidic or Basic | Basic hydrolysis is more complete | google.comresearchgate.net |

The synthesis of block copolymers containing PVAm segments opens up possibilities for creating materials with tailored properties and functionalities. itu.edu.tr These copolymers can be prepared by first synthesizing a block copolymer containing PNVA segments and then selectively hydrolyzing the PNVA block to PVAm. figshare.comacs.org

For example, organometallic-mediated radical polymerization (OMRP) can be used to create well-defined block copolymers of this compound with other monomers. figshare.comacs.org Subsequent hydrolysis of the PNVA segments yields block copolymers with distinct PVAm blocks. figshare.comacs.org This approach allows for precise control over the architecture of the final copolymer, including the length of the PVAm segment. figshare.comacs.org

The unique properties of PVAm, particularly its high charge density and hydrophilicity, make it a valuable component in self-assembling systems and for modifying interfacial properties. unistra.fr The self-assembly of PVAm-based structures can be influenced by various factors, including pH and the presence of other molecules or surfaces.

One strategy involves the use of PVAm in creating composite materials with controlled architectures. For instance, composite films of cellulose (B213188) nanofibers and PVAm have been fabricated with a helicoidal arrangement of the nanofibers. unistra.fr In another application, the interfacial self-assembly of PVAm with polymer-modified nanoparticles has been used to create mixed matrix membranes with unobstructed gas transport channels. researchgate.net The gaps between the hydrophilic PVAm and hydrophobic fillers can be tuned to enhance gas separation performance. researchgate.net

The primary amine groups along the PVAm backbone are highly reactive and provide numerous opportunities for further functionalization. rsc.org This allows for the tailoring of PVAm's properties for specific applications.

One approach involves the partial or complete reaction of the amine groups with various chemical reagents. For example, alkyl side chains can be introduced by reacting PVAm with carboxylic acids using a water-soluble carbodiimide (B86325) as an activating agent. researchgate.net This modification can impart stimuli-responsive properties to the polymer, such as temperature and pH sensitivity. researchgate.net

Another strategy involves using PVAm as a backbone for grafting other polymers or molecules. This can lead to the creation of complex macromolecular structures with a wide range of functionalities. The high density of amine groups also makes PVAm an excellent candidate for crosslinking to form hydrogels and other three-dimensional networks. rsc.orgrwth-aachen.de These materials can exhibit pH-responsive swelling behavior and have potential applications in areas like drug delivery and metal ion recovery. rsc.org

N-Alkyl-N-Vinylacetamide Derivatives

Introducing an alkyl group to the nitrogen atom of this compound creates a new class of monomers, N-alkyl-N-vinylacetamides, which can be polymerized to form polymers with distinct properties compared to PNVA.

Poly(N-methyl-N-vinylacetamide) (PNMVA) is a prominent example of a polymer derived from an N-alkyl-N-vinylacetamide. smolecule.com It can be synthesized through the radical polymerization of N-methyl-N-vinylacetamide (NMVA). smolecule.com

The controlled polymerization of NMVA has been achieved using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allowing for the synthesis of PNMVA with predetermined molecular weights and relatively low dispersities. acs.orgacs.org This control over the polymer architecture is crucial for creating well-defined materials.

Copolymers of NMVA can also be synthesized, further expanding the range of accessible polymer properties. smolecule.comgoogle.com For instance, double hydrophilic block copolymers such as poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA) have been synthesized using RAFT polymerization. acs.org The latter exhibits a lower critical solution temperature (LCST), leading to the reversible formation of colloidal aggregates in water upon temperature changes. acs.org

Partial hydrolysis of PNMVA can be performed to introduce N-methyl-N-vinylamine hydrochloride units, resulting in copolymers with a low linear charge density. researchgate.net Furthermore, amphiphilic derivatives of PNMVA have been synthesized and investigated as alternatives to PEG for use in lipid-based nanocarriers for siRNA delivery. nih.gov

Poly(N-methyl-N-vinylacetamide) (PNMVA) and its Copolymers

Role in Kinetic Hydrate (B1144303) Inhibition

Kinetic hydrate inhibitors (KHIs) are crucial in the oil and gas industry to prevent the formation of gas hydrate plugs in pipelines. researchgate.net These water-soluble polymers function by disrupting the nucleation and growth of hydrate crystals without altering the thermodynamic conditions. researchgate.netpreprints.org The amide group in polymers is considered to play a significant role in their KHI performance. preprints.org It is believed to interact with water molecules through hydrogen bonding, thereby interfering with the hydrate formation process. preprints.org

Poly(N-alkyl-N-vinyl acetamide)s have been studied for their KHI performance, with research indicating that the length of the alkyl side chain influences their effectiveness. researchgate.netx-mol.net First-principles calculations and simulations have shown that as the alkyl side chain length increases, the adsorption strength of the polymer onto the hydrate surface is enhanced. x-mol.net This improved adsorption is attributed to a combination of hydrogen bonding and hydrophobic interactions. x-mol.net These KHIs can displace methane (B114726) (CH4) from the hydrate surface while stabilizing the water cage lattice, which in turn reduces gas uptake and inhibits hydrate growth. x-mol.net The chemical reactivity of these polymers also increases with the alkyl side chain length, leading to stronger interactions with the hydrate surface and better inhibition performance. x-mol.net

While homopolymers of N-methyl-N-vinylacetamide (VIMA) show weak inhibitory effects on their own, their copolymerization with other monomers, such as isopropyl methacrylamide, can lead to significantly improved KHI performance. preprints.org Furthermore, novel N-vinylamide monomers featuring oligo ethylene (B1197577) glycol (OEG) chains have been synthesized and copolymerized with N-vinylformamide (NVF) or methyl this compound (MNVA). core.ac.uk Many of these resulting polymers demonstrated KHI properties against tetrahydrofuran (B95107) (THF) hydrate crystal growth, although their performance was not superior to conventional KHIs like poly(N-vinylcaprolactam) (PNVC). core.ac.uk

Applications as PEG Alternatives in Nanocarriers

Poly(ethylene glycol) (PEG) is widely used to create "stealth" nanocarriers for drug delivery, which can evade the immune system and prolong circulation time. However, issues such as the "PEG dilemma" (where PEG hinders cellular uptake) and immunogenic responses have prompted a search for alternatives. uliege.benih.gov Poly(N-methyl-N-vinylacetamide) (PNMVA) has emerged as a strong candidate to replace PEG in lipid-based nanocarriers for siRNA delivery. nih.govbiorxiv.orgresearchgate.net

Amphiphilic PNMVA derivatives have been synthesized and incorporated into lipoplexes and lipid nanoparticles (LNPs). uliege.benih.gov Studies have shown that DSPE-PNMVA (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(poly-N-methyl-N-vinylacetamide)]) is an effective substitute for the commonly used DSPE-PEG. nih.gov It offers similar stealth properties and toxicity profiles while enhancing the efficacy of the nanocarriers by minimizing the dilemma effect and reducing immunological reactions. nih.govresearchgate.net Specifically, nanocarriers formulated with DSPE-PNMVA did not show accelerated blood clearance (ABC) or hypersensitivity reactions (HSR), which can be problematic with PEGylated systems. nih.govresearchgate.net

The surface modification of lipid nanocapsules (LNCs) with PNMVA derivatives has also proven effective in protecting them from opsonization by complement activation, a key part of the immune response. nih.gov This highlights the significant potential of PNMVA as a superior alternative to PEG for creating advanced drug delivery systems. nih.gov

| Parameter | PEG-based Nanocarrier | PNMVA-based Nanocarrier |

| Stealth Properties | Good | Comparable to PEG nih.gov |

| Cellular Uptake | Can be hindered (PEG dilemma) uliege.benih.gov | Improved efficacy, minimizes dilemma effect nih.govresearchgate.net |

| Immunogenicity | Can trigger ABC and HSR uliege.benih.gov | Reduced immunological reactions, no ABC or HSR observed nih.govresearchgate.net |

| Toxicity | Generally low | Comparable to PEG nih.gov |

Table 1: Comparison of PEG and PNMVA in Nanocarrier Applications

Hydrodynamic Characteristics Studies

The conformational parameters of poly(N-methyl-N-vinylacetamide) (PMVA) have been investigated through molecular hydrodynamics methods. nih.gov Water-soluble PMVA was synthesized via radical polymerization and fractionated to obtain a range of molecular masses. nih.gov These fractions were then studied using techniques such as sedimentation velocity, translational isothermal diffusion, and viscometry in water (H₂O) and dimethylformamide (DMF). nih.gov

The studies determined the molecular masses of the fractions and established the Kuhn-Mark-Houwink-Sakurada relationships. nih.gov A key finding was the negative temperature coefficient of the characteristic viscosity in both solvents. nih.gov Researchers were able to estimate the Kuhn statistic segment length and the hydrodynamic diameter of the PMVA molecule. nih.gov A comparison of the hydrodynamic volumes occupied by molecules of PMVA, poly(1-vinyl-2-pyrrolidone), poly(vinylformamide), and pullulan was also conducted. nih.gov Further studies have used viscometry to analyze the behavior of charged associating polymer systems in dilute solutions, including copolymers of N-methyl-N-vinylacetamide. mdpi.com These investigations have explored the dependence of intrinsic viscosity on the charge density of the polymer chains. rsc.org

| Polymer | Solvent | Hydrodynamic Methods Used | Key Findings |

| Poly(N-methyl-N-vinylacetamide) (PMVA) | H₂O, DMF | Sedimentation velocity, translational diffusion, viscometry nih.gov | Determined Kuhn-Mark-Houwink-Sakurada relationships, Kuhn segment length, and hydrodynamic diameter. Observed negative temperature coefficient of viscosity. nih.gov |

Table 2: Summary of Hydrodynamic Studies on PMVA

N-Ethyl-N-vinylacetamide and its Polymerization

N-Ethyl-N-vinylacetamide is a monomer that, due to its vinyl group, can undergo polymerization to create specialty polymers. solubilityofthings.com Like other N-vinylamides, it can be polymerized through various methods, including free radical polymerization. google.com The presence of both an ethyl group and a vinyl group on the molecule allows for the design of polymers with specific properties. solubilityofthings.com Copolymers of this compound or N-methyl-N-vinylacetamide with N-vinylimine have been synthesized via solution polymerization, resulting in polymers with high cationic charge density and reactivity, making them suitable for further graft modification. google.com

N-Vinylisobutyramide and Thermosensitive Polymers

Poly(N-vinylisobutyramide) (PNVIBA) is a thermoresponsive polymer, meaning its properties change in response to temperature variations. acs.orgmdpi.com It is considered a structural isomer of the well-known poly(N-isopropylacrylamide) (PNIPAM) but exhibits a higher lower critical solution temperature (LCST). mdpi.comresearchgate.net Below its LCST, PNVIBA is soluble in water, but it becomes insoluble and collapses as the temperature rises above this point. mdpi.com This transition is often sharper than that observed for PNIPAM. acs.org

The thermoresponsive behavior of PNVIBA has been studied in both linear polymer and cross-linked hydrogel forms. nih.gov Uniformly sized thermoresponsive microgels of PNVIBA have been synthesized using N,N′-5-oxanonamethyene-bis-N-vinylacetamide as a cross-linker. acs.org Furthermore, diblock copolymers of PNIPAM and PNVIBA have been created, exhibiting a single LCST close to that of the PNVIBA block, indicating a cooperative aggregation behavior. mdpi.comresearchgate.net

Copolymers with Cyclic Ketene (B1206846) Acetals (CKA) for Degradable Polymers

The copolymerization of N-vinylamides with cyclic ketene acetals (CKAs) represents a significant strategy for creating degradable polymers. researchgate.net This is achieved through a process called radical ring-opening polymerization (rROP), which introduces labile ester groups into the polymer backbone. researchgate.netresearchgate.net These ester linkages allow the polymer to be broken down, for example, under alkaline conditions. researchgate.net

Research has focused on the copolymerization of this compound (NVA) with 2-methylene-1,3-dioxepane (B1205776) (MDO), a seven-membered CKA. researchgate.net This process has successfully produced a degradable poly(NVA-co-MDO) copolymer. researchgate.net The incorporation of MDO into the backbone of vinyl polymers has been a challenge, but this work demonstrates a viable pathway. researchgate.net This approach is part of a broader effort to develop more environmentally friendly materials with potential applications in biomedical and industrial fields. researchgate.net The use of rROP with CKAs and other monomers like thionolactones is a key area in the development of sustainable polymer chemistry. researchgate.net

Functionalization and Grafting of Poly(this compound)

Poly(this compound) (PNVA) and its derivatives can be functionalized and grafted to create materials with specific surface properties and functionalities. A common strategy involves the copolymerization of this compound (NVA) with N-vinylformamide (NVF), followed by the selective hydrolysis of the formamide (B127407) groups to yield primary amine groups. rsc.orgresearchgate.net This creates a copolymer of vinylacetamide and vinylamine, P(VAA-co-VAm), which serves as a versatile backbone for further modification. rsc.org

These amine-functional polymers can be used to graft hydrogel films onto various surfaces. For example, a hydrophilic, amine-functional hydrogel layer has been grafted onto inert polymer surfaces like PTFE and PVDF using a C–H insertion crosslinking (CHic) chemistry initiated by UV light. rsc.org This process involves partially substituting the amine groups with a photoactivatable crosslinker. rsc.org

Graft copolymerization can also be initiated from polyvinylamine-based water-soluble polymers to synthesize amphiphilic core-shell particles. polyu.edu.hk This involves the direct grafting of vinyl monomers from polymers like poly(this compound-co-vinylamine) in an aqueous system. polyu.edu.hk Additionally, the primary amine groups on vinylamine-containing polymers can be functionalized through Michael addition, although excessive functionalization can lead to unwanted crosslinking. google.com The surface of materials like poly(ether sulfone) membranes has been grafted with polymers including PNVA to improve properties like antifouling behavior. mdpi.com

Advanced Characterization Techniques in N Vinylacetamide Research

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for determining the stability and phase behavior of NVA-based polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For palladium nanoparticles immobilized on poly(N-vinylacetamide) (Pd NPs-PNVA), TGA showed a 5% weight loss temperature of 164°C, which was attributed to the release of residual solvent molecules. rsc.org The analysis indicated that the PNVA acts as a thermally stable protectant for the nanoparticles. rsc.org TGA has also been used to study the thermal properties of copolymers containing NVA, such as those with 2-methylene-1,3-dioxepane (B1205776), and to analyze the stability of carbon black dispersions stabilized by PNVA-based copolymers. researchgate.net In another study, copolymers of plant-based olefins and vinyl acetate (B1210297) were characterized by TGA, with samples heated to 600°C to assess their decomposition profiles. acs.org

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It is used to determine the glass transition temperature (Tg) of polymers. For copolymers of N-vinylpyrrolidone and benzyl (B1604629) methacrylate, DSC was employed to study their thermal properties. researcher.life Similarly, for copolymers of plant-based olefins, DSC analysis revealed a single glass transition temperature, indicating a statistical incorporation of the monomers. acs.org The Tg of these copolymers was found to increase with a higher content of the plant-based monomer. acs.org DSC studies of interpenetrating polymer network gels of poly(this compound) and poly(N-vinylisobutyramide) have also been conducted to understand their thermal responsiveness. oup.com

| Thermal Analysis Technique | Key Findings for this compound Polymers |

| TGA | Determines thermal stability and decomposition temperatures. rsc.org Showed PNVA enhances the thermal stability of immobilized nanoparticles. rsc.org |

| DSC | Measures glass transition temperature (Tg). acs.orgresearcher.life Revealed single Tg for NVA copolymers, indicating statistical monomer incorporation. acs.org |

Microscopic Techniques (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)

Microscopy provides direct visualization of the morphology and structure of NVA-based materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In the study of palladium nanoparticles immobilized on PNVA, TEM images showed that Pd NPs with a size of approximately 2.5 nm were embedded within a larger PNVA polymer network that formed particles around 12.4 nm in size. rsc.orgrsc.org TEM has also been used to characterize the nanostructure of core-shell particles with PNVA-based shells, revealing well-defined structures with thick, hairy shells. polyu.edu.hk Furthermore, TEM analysis has been instrumental in visualizing the formation of metal nanostructures induced by X-ray irradiation in interpolyelectrolyte complexes. acs.org

Scanning Electron Microscopy (SEM) is used to study the surface morphology of materials. For instance, SEM analysis of starch grafted with N-methyl-N-vinylacetamide confirmed the successful grafting of the monomer onto the starch. bbrc.in In the characterization of amphiphilic core-shell particles, field emission SEM (FE-SEM) was used to study surface morphology, indicating that the particle formation, size, and morphology were strongly influenced by the structure of the vinyl monomer and the water-soluble polymer. polyu.edu.hk SEM has also been used to study the morphology of polymer solutions spin-coated on silicon wafers. mdpi.com

| Microscopic Technique | Key Findings for this compound-based Materials |

| TEM | Visualizes immobilized nanoparticles within the PNVA matrix. rsc.orgrsc.org Reveals core-shell nanostructures. polyu.edu.hk |

| SEM/FE-SEM | Confirms surface modification and grafting. bbrc.in Analyzes the surface morphology and size of core-shell particles. polyu.edu.hk |

Rheological and Viscometric Studies

These studies investigate the flow and deformation behavior of PNVA solutions and gels, which is critical for understanding their processing and application properties.

Viscometry is used to determine the intrinsic viscosity of polymer solutions, which relates to the polymer's molecular weight and conformation in a given solvent. For amphiphilic comb-like copolymers of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine, viscometry in dilute solutions was used to distinguish between macromolecules based on their hydrophobicity. researcher.liferesearchgate.netvietnamjournal.ru Studies on highly charged linear polymers, including a random copolymer of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride, have used viscometry to investigate how chain conformation changes with varying salt concentrations. acs.org The intrinsic viscosity of these polyelectrolytes was found to decrease significantly with increasing ionic strength, reflecting the screening of electrostatic repulsions and subsequent coil contraction. acs.org

Rheological studies provide more comprehensive information on the viscoelastic properties of polymer systems. The rheology of hydrophobically modified polyelectrolytes has been investigated through steady-flow, creep, and oscillatory experiments to understand the dynamics of associative polymer networks. researchgate.net These studies help to elucidate the relationship between the polymer structure, such as the density of associative groups, and the macroscopic flow behavior of the solution.

| Technique | Key Findings for this compound Polymers |

| Viscometry | Determines intrinsic viscosity, relating to molecular weight and conformation. researcher.liferesearchgate.net Distinguishes macromolecules by hydrophobicity and studies polyelectrolyte effects in solution. researcher.lifeacs.org |

| Rheology | Investigates viscoelastic properties and the dynamics of associative polymer networks. researchgate.net |

Dynamic Light Scattering and Size Exclusion Chromatography

These techniques are essential for determining the particle size, molecular weight, and molecular weight distribution of PNVA and its copolymers.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension or solution. From this, the hydrodynamic radius (Rh) and the size distribution of the particles can be determined. DLS analysis of palladium nanoparticles immobilized on PNVA showed an average particle size of 12.4 nm. rsc.orgrsc.org It is also used to analyze the particle size of amphiphilic core-shell particles with PVAm-based shells, showing that particle size and morphology are influenced by synthesis conditions. polyu.edu.hkpolyu.edu.hk Furthermore, DLS has been employed to confirm conformational changes in macromolecular coils upon interaction with other molecules, such as amino acids. researchgate.net

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. When coupled with detectors like multi-angle light scattering (MALS) and refractive index (RI), SEC can provide absolute molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. polymersource.caresearchgate.net PNVA has been characterized by SEC in DMF to determine its molecular weight and PDI. polymersource.ca SEC is a standard method for characterizing a wide range of polymers, including copolymers of N-vinyl pyrrolidone and benzyl methacrylate, where it was used alongside NMR for characterization. researcher.life The technique is crucial for ensuring the reproducibility of polymerization studies and for characterizing the resulting polymers.

| Technique | Key Findings for this compound Polymers |

| DLS | Measures hydrodynamic radius and particle size distribution. rsc.orgrsc.org Determined the size of PNVA-immobilized nanoparticles and core-shell particles. rsc.orgpolyu.edu.hk |

| SEC/GPC | Determines molecular weight and molecular weight distribution (PDI). polymersource.caresearchgate.net A standard technique for characterizing PNVA and its copolymers. researcher.life |

Emerging Research Areas and Applications of N Vinylacetamide Based Polymers

Biomedical and Bio-related Applications

Polymers derived from NVA are increasingly investigated for various biomedical applications due to their favorable interaction with biological systems. ontosight.aipolysciences.com Their inherent non-toxicity and ability to be functionalized make them ideal candidates for creating advanced materials for healthcare. ontosight.ai

Hydrogels for Biomedical Applications

NVA-based hydrogels are three-dimensional, water-swollen polymer networks that are highly valued in the biomedical field. acs.org Their physical and chemical properties can be finely tuned, making them suitable for a range of applications from drug delivery to tissue engineering. mdpi.comtandfonline.com The ability of these hydrogels to mimic the natural extracellular matrix is a key factor in their biocompatibility and functionality. ontosight.ai

The stimuli-responsive nature of NVA-based polymers makes them excellent candidates for smart drug delivery systems. ontosight.aigoogle.com These hydrogels can be designed to release therapeutic agents in response to specific physiological cues such as temperature or pH. ontosight.aigoogle.com

Thermoresponsive Drug Delivery: Copolymers of NVA exhibit a lower critical solution temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. researchgate.net This property allows for the development of drug delivery systems that release their payload when there is a change in temperature. ontosight.ai For instance, a copolymer of N-vinylacetamide and N-vinylformamide can be used to create hydrogels for temperature-controlled drug release. nih.gov